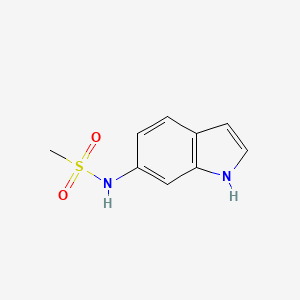

N-(1H-indole-6-yl)-methanesulfonamide

Description

N-(1H-Indole-6-yl)-methanesulfonamide is a sulfonamide derivative featuring an indole core substituted at the 6-position with a methanesulfonamide group. Indole-based compounds are widely studied in medicinal chemistry due to their prevalence in bioactive molecules, including serotonin receptor modulators and kinase inhibitors. The methanesulfonamide moiety enhances metabolic stability and can influence binding affinity through hydrogen bonding or electrostatic interactions.

Properties

Molecular Formula |

C9H10N2O2S |

|---|---|

Molecular Weight |

210.26 g/mol |

IUPAC Name |

N-(1H-indol-6-yl)methanesulfonamide |

InChI |

InChI=1S/C9H10N2O2S/c1-14(12,13)11-8-3-2-7-4-5-10-9(7)6-8/h2-6,10-11H,1H3 |

InChI Key |

JTXFDIVKGDCQKZ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)C=CN2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analog 1: N,2-Dimethyl-(1-oxo-1,2,3,4-tetrahydro-β-carbolin-6-yl)methanesulfonamide (Compound 16)

Source : Synthesized from indole-2-carboxylic acid via thermal reaction in N,N-dimethylacetamide at 160°C .

Key Differences :

- Core Structure : Compound 16 incorporates a β-carboline ring system (a fused indole and pyridine ring) instead of a simple indole.

- Substituents : A methyl group at the 2-position and a tetrahydro-β-carboline system alter steric and electronic properties.

Implications :

- The β-carboline core may enhance planar rigidity, improving binding to aromatic-rich enzyme pockets (e.g., topoisomerases or MAO inhibitors).

- Reduced solubility compared to the target compound due to increased hydrophobicity from the fused ring system.

Structural Analog 2: Methanesulfonamide,N-[2-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-6-methylphenyl]-

Source : Custom synthesis and development services by ChemExpress, highlighting its relevance in drug intermediates .

Key Differences :

- Core Structure : Features an oxazole ring (a five-membered heterocycle with oxygen and nitrogen) and a methylphenyl group.

- Substituents : The (4S)-4,5-dihydro-4-isopropyl group introduces chirality, which could influence stereoselective interactions.

Implications :

- The oxazole moiety may improve metabolic stability and bioavailability compared to indole-based analogs.

Comparative Data Table

Research Findings and Limitations

- Compound 16 : The β-carboline system’s rigidity may enhance binding but reduce solubility, limiting in vivo efficacy without formulation optimization .

- ChemExpress Compound : Chirality and heterocyclic diversity make it a versatile intermediate for high-potency drugs, though pharmacological data remains proprietary .

- Knowledge Gaps: Direct comparative studies on pharmacokinetics or target affinity are absent in the provided evidence. Further research is needed to validate theoretical advantages.

Q & A

Q. How to overcome poor crystal growth for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Test mixed solvents (e.g., DMSO/water, THF/hexane).

- Co-Crystallization : Add small-molecule co-formers (e.g., caffeine) to stabilize lattice formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.